Ethyl 2-methyl-3-oxopentanoate
Overview
Description
Ethyl 2-methyl-3-oxopentanoate is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis
This compound has been shown to undergo chemoenzymatic oxidation in acetonitrile to produce the corresponding allylic alcohols with high stereoselectivity . The reaction occurs by an intramolecular erythro-hydroxylation of the enolate followed by a triflic acid oxidation of the resulting olefin .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 199.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.6±3.0 kJ/mol and a flash point of 75.7±18.5 °C . The index of refraction is 1.420, and it has a molar refractivity of 40.9±0.3 cm3 .Scientific Research Applications
Polymerization and Chemical Synthesis
Ethyl 2-methyl-3-oxopentanoate plays a role in polymerization processes. Lochmann and Trekoval (1981) demonstrated that this compound, when cleaved with sodium tert-butoxide, can induce the polymerization of methyl methacrylate. This finding is significant for understanding polymerization mechanisms in methacrylates (Lochmann & Trekoval, 1981).
Flavor and Fragrance Industry
In the flavor and fragrance industry, this compound has been identified as a compound with interesting organoleptic properties. Snowden et al. (2005) synthesized a series of alkyl 3-methyl-2-oxopentanoates and evaluated their properties. Ethyl 3-methyl-2-oxopentanoate, a related compound, was found to have a strong, fresh walnut and fruity odor, indicating its potential use in perfumery (Snowden, Grenno, & Vial, 2005).
Medical Research
In medical research, the compound has been used in studies involving metabolic processes. Schadewaldt et al. (1996) developed a method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, suitable for isotope enrichment analysis. This method is crucial for studying metabolic diseases like diabetes mellitus and maple syrup urine disease (Schadewaldt, Wendel, & Hammen, 1996).
Wine Aroma Analysis
In the field of oenology, research by Gammacurta et al. (2018) on ethyl 2-hydroxy-3-methylbutanoate, a compound related to this compound, revealed insights into the sensory characteristics of this ester in wines. Their work contributes to understanding the complex chemistry behind wine aromas (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Chemo-enzymatic Synthesis
Akeboshi et al. (1998) described a chemo-enzymatic approach to synthesize a compound related to this compound, which is important for developing stereoselective synthesis methods in chemistry (Akeboshi, Ohtsuka, Sugai, & Ohta, 1998).
Safety and Hazards
Ethyl 2-methyl-3-oxopentanoate is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H315-H319, which indicate that it causes skin irritation and serious eye irritation . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide instructions for handling, use, and response to exposure .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-methyl-3-oxopentanoate . Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and its overall stability. Therefore, these factors should be carefully controlled and considered when studying the compound’s mechanism of action.
properties
IUPAC Name |
ethyl 2-methyl-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZUMIRYUCTIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257945 | |
Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
759-66-0 | |
Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=759-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 759-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC27798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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